L-NIL

Description

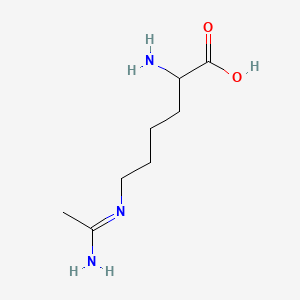

Structure

3D Structure

Properties

CAS No. |

53774-63-3 |

|---|---|

Molecular Formula |

C8H17N3O2 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |

InChI |

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |

InChI Key |

ONYFNWIHJBLQKE-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)N)N |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N |

Synonyms |

N-(5-Amino-5-carboxypentyl)-acetamidine; H-Lys(1-iminoethyl)-OH; L-NIL |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-NIL on Inducible Nitric Oxide Synthase (iNOS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. While essential for host defense, the overproduction of NO by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a significant focus of therapeutic research. N6-(1-iminoethyl)-L-lysine (L-NIL) has emerged as a potent and moderately selective inhibitor of iNOS. This technical guide provides a comprehensive overview of the mechanism of action of L-NIL on iNOS, detailing its binding kinetics, the structural basis of its selectivity, and the downstream cellular consequences of its inhibitory activity.

Core Mechanism of Action: Competitive Inactivation and Heme Destruction

L-NIL acts as a competitive inactivator of iNOS.[1][2] This means that it initially competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. However, unlike a simple competitive inhibitor, L-NIL undergoes a catalytic turnover-dependent process that leads to the irreversible inactivation of the enzyme.[2][3]

The primary target of L-NIL-mediated inactivation is the heme prosthetic group located at the heart of the iNOS active site.[2][3] Under conditions that support catalytic activity, L-NIL leads to a time- and concentration-dependent alteration and subsequent loss of the heme group.[2][3] This heme destruction is a key event in the inactivation process. Spectroscopic analysis reveals a loss of heme fluorescence and absorbance following incubation with L-NIL, confirming the destruction of this critical cofactor.[2][3]

The loss of the heme group has profound structural consequences for the iNOS enzyme. iNOS is active as a homodimer, and the heme and the cofactor tetrahydrobiopterin (H4B) are crucial for maintaining this dimeric structure.[4] The L-NIL-induced heme loss leads to the disassembly of the active iNOS dimer into inactive monomers.[2][3] Studies using radiolabeled L-NIL have shown no detectable radioactivity associated with the inactivated iNOS protein, suggesting that the primary mechanism of inactivation is indeed heme alteration and loss, rather than covalent modification of the protein itself.[2][3]

dot

Quantitative Analysis of L-NIL Inhibition

The inhibitory potency and selectivity of L-NIL have been quantified through various in vitro studies. The following tables summarize the key quantitative data.

| Inhibitor | Target Enzyme | IC50 (µM) | Species | Reference |

| L-NIL | iNOS | 3.3 | Mouse | [5][6] |

| L-NIL | nNOS (rcNOS) | 92 | Rat | [5][6] |

| L-NIL | iNOS | 0.4 - 3.3 | Not Specified | |

| L-NIL | eNOS | 8 - 38 | Not Specified | |

| L-NIL | nNOS | 17 - 92 | Not Specified |

| Inhibitor | Target Enzyme | KD (nM) | Species | Reference |

| L-NIL | iNOS | 59 | Human | |

| L-NIL | nNOS | 111 | Human | |

| L-NIL | eNOS | 136 | Human |

Note: IC50 and KD values can vary depending on the specific experimental conditions.

The data clearly demonstrates the selectivity of L-NIL for iNOS over the constitutive isoforms, nNOS and eNOS. L-NIL is approximately 28-fold more selective for murine iNOS over rat brain nNOS based on IC50 values.[5][6] The dissociation constants (KD) for human isoforms further confirm this preference, with L-NIL exhibiting the highest affinity for iNOS.

Structural Basis of Selectivity

While a crystal structure of iNOS in complex with L-NIL is not publicly available, the structural basis for its selectivity can be inferred from comparative analyses of the active sites of the three NOS isoforms and docking studies. The active sites of nNOS, eNOS, and iNOS are highly conserved, which makes designing isoform-selective inhibitors challenging.[7] However, subtle differences in the amino acid residues lining the active site and its access channels can be exploited.

The selectivity of L-NIL is thought to arise from its ability to interact with specific residues that differ between the isoforms. Although the exact interactions are yet to be definitively confirmed by crystallography, molecular modeling and the study of other selective inhibitors suggest that differences in the shape and electrostatic potential of the active site entrance and substrate access channel play a crucial role.[7] For instance, the active site of iNOS is wider and more accessible than that of nNOS and eNOS, which may better accommodate the structure of L-NIL.

Impact on iNOS Expression and Upstream Signaling

While the primary mechanism of L-NIL is the direct inactivation of the iNOS enzyme, some studies suggest it may also have effects on iNOS expression. In a model of acetaminophen-induced liver injury, L-NIL was shown to suppress the increased expression of iNOS mRNA.[8] This suggests that L-NIL, in addition to its post-translational inhibitory effects, might modulate the signaling pathways that lead to iNOS gene transcription.

The expression of iNOS is primarily regulated by the activation of transcription factors such as NF-κB and the JAK-STAT pathway in response to inflammatory stimuli.[9][10] It is plausible that by reducing the production of NO, L-NIL could indirectly influence these pathways, as NO itself can act as a signaling molecule that modulates the activity of various transcription factors. However, further research is needed to fully elucidate the direct effects of L-NIL on these upstream signaling cascades.

dot

Detailed Experimental Protocols

iNOS Activity Assay: L-Arginine to L-Citrulline Conversion

This assay measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified iNOS enzyme or cell/tissue lysate containing iNOS

-

[3H]-L-arginine or [14C]-L-arginine

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)

-

Cofactors: NADPH (1 mM), FAD (5 µM), FMN (5 µM), (6R)-5,6,7,8-tetrahydrobiopterin (H4B) (10 µM), Calmodulin (10 µg/mL), CaCl2 (2 mM)

-

L-NIL or other inhibitors

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture containing reaction buffer, cofactors, and the desired concentration of L-NIL or vehicle control.

-

Add the iNOS enzyme or lysate to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding radiolabeled L-arginine.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-arginine, being positively charged, will bind to the resin, while the neutral L-citrulline will flow through.

-

Collect the eluate containing radiolabeled L-citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the iNOS activity based on the amount of L-citrulline produced.

dot

Nitric Oxide Measurement: Griess Assay

This colorimetric assay is used to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants or other biological fluids.

Materials:

-

Cell culture supernatant or other biological samples

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

-

-

Sodium nitrite (NaNO2) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve of known sodium nitrite concentrations.

-

Pipette 50 µL of standards and samples into the wells of a 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

L-N6-(1-iminoethyl)lysine (L-NIL): A Comprehensive Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a multitude of inflammatory and pathological processes. This technical guide provides an in-depth overview of L-NIL, consolidating key quantitative data, detailed experimental methodologies, and elucidating its impact on relevant signaling pathways. Its high selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific roles of iNOS in disease models and a potential therapeutic agent.

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS). While the constitutive isoforms, nNOS and eNOS, are crucial for physiological functions such as neurotransmission and vasodilation, the inducible isoform, iNOS, is primarily expressed in response to pro-inflammatory stimuli, leading to the production of large, often cytotoxic, amounts of NO.[1] Dysregulation of iNOS activity is a hallmark of numerous diseases, including chronic inflammation, sepsis, and certain cancers.

L-NIL is an arginine analogue that acts as a competitive inhibitor of iNOS.[2] Its defining characteristic is its significant selectivity for iNOS, which allows for the targeted modulation of pathological NO production while minimizing interference with essential physiological NO signaling.

Quantitative Data: Inhibitory Profile of L-NIL

The inhibitory potency and selectivity of L-NIL against different NOS isoforms are critical parameters for its application in research and drug development. The following tables summarize the key quantitative data available for L-NIL.

| Inhibitor | Enzyme Source | IC50 (μM) | Selectivity (fold) | Reference |

| L-NIL | Mouse iNOS (miNOS) | 3.3 | 28-fold vs. rcNOS | [3][4] |

| L-NIL | Rat brain cNOS (rcNOS) | 92 | - | [3][4] |

| L-NIL | Human DLD-1 cell iNOS | 0.13 | - | [3] |

Table 1: IC50 values of L-NIL for different NOS isoforms.

| Inhibitor | Enzyme | Ki (μM) | Reference |

| L-NIO | nNOS | 1.7 | [2] |

| L-NIO | eNOS | 3.9 | [2] |

| L-NIO | iNOS | 3.9 | [2] |

Table 2: Ki values for the related non-selective NOS inhibitor L-NIO. This data is provided for comparative context as specific Ki values for L-NIL across all three isoforms were not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of L-NIL.

In Vitro iNOS Enzyme Activity Assay (Conversion of [3H]L-arginine to [3H]L-citrulline)

This assay quantifies the enzymatic activity of iNOS by measuring the formation of radiolabeled L-citrulline from L-arginine.

Materials:

-

Purified or recombinant iNOS enzyme

-

[3H]L-arginine

-

L-NIL or other inhibitors

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin)

-

NADPH

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, iNOS enzyme, and varying concentrations of L-NIL or a vehicle control.

-

Initiate the reaction by adding [3H]L-arginine and NADPH to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted [3H]L-arginine (which binds to the resin) from the [3H]L-citrulline (which flows through).

-

Collect the eluate containing [3H]L-citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each L-NIL concentration and determine the IC50 value.

Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO2-), in the cell culture supernatant.

Materials:

-

Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

-

L-NIL or other inhibitors

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solutions

-

96-well microplate and plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of L-NIL for a specified time (e.g., 1 hour).

-

Induce iNOS expression by stimulating the cells with LPS and IFN-γ.

-

Incubate the cells for a period sufficient for NO production (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add the Griess Reagent to the supernatant and the sodium nitrite standards in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

-

Determine the inhibitory effect of L-NIL on NO production.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This widely used animal model assesses the anti-inflammatory properties of compounds by measuring their ability to reduce edema induced by the irritant carrageenan.

Materials:

-

Rodents (e.g., Wistar rats or Swiss mice)

-

L-NIL

-

Carrageenan solution (e.g., 1% w/v in saline)

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Administer L-NIL (e.g., 5-25 mg/kg, intraperitoneally) or vehicle to the animals.[5]

-

After a set pre-treatment time (e.g., 30 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw.[6]

-

Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.

-

The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.

-

Compare the edema in the L-NIL-treated group to the vehicle-treated control group to determine the anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

L-NIL's selective inhibition of iNOS allows for the dissection of iNOS-mediated signaling pathways in various cellular processes.

Signaling Pathways

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(LPS, IFN-γ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_Expression [label="iNOS Gene\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_Protein [label="iNOS Protein", fillcolor="#FBBC05", fontcolor="#202124"]; L_Arginine [label="L-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_NIL [label="L-NIL", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathological_Effects [label="Pathological Effects\n(Inflammation, Cytotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> NF_kB; NF_kB -> iNOS_Expression; iNOS_Expression -> iNOS_Protein; iNOS_Protein -> NO [label=" L-Citrulline", arrowhead=open]; L_Arginine -> iNOS_Protein [dir=none]; NO -> Pathological_Effects; L_NIL -> iNOS_Protein [arrowhead=tee, color="#34A853"]; } .dot Caption: L-NIL inhibits the iNOS signaling pathway.

// Nodes Burn_Injury [label="Burn Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS_Induction [label="iNOS Induction", fillcolor="#FBBC05", fontcolor="#202124"]; NO_Production [label="Increased NO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt_Inhibition [label="Akt/PKB Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3b_Activation [label="GSK-3β Activation\n(Dephosphorylation at Ser9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Effects [label="Downstream Effects\n(Protein Breakdown, Metabolic Derangement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_NIL [label="L-NIL", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Burn_Injury -> iNOS_Induction; iNOS_Induction -> NO_Production; NO_Production -> Akt_Inhibition; Akt_Inhibition -> GSK3b_Activation; GSK3b_Activation -> Downstream_Effects; L_NIL -> iNOS_Induction [arrowhead=tee, color="#34A853"]; } .dot Caption: L-NIL's effect on the GSK-3β pathway in burn injury.

Experimental Workflows

// Nodes Cell_Lysate [label="Cell/Tissue Lysate\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Quantification [label="Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Protein Transfer\nto Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Ab [label="Primary Antibody\n(anti-iNOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Lysate -> Protein_Quantification; Protein_Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } .dot Caption: Western blot workflow for iNOS detection.

// Nodes Animal_Model [label="Animal Model of Disease\n(e.g., Inflammation, Sepsis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with L-NIL\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitoring of Disease\nProgression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissue_Collection [label="Tissue/Blood\nCollection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemical_Analysis [label="Biochemical Analysis\n(e.g., Cytokines, NO levels)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histological_Analysis [label="Histological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Animal_Model -> Treatment; Treatment -> Monitoring; Monitoring -> Tissue_Collection; Tissue_Collection -> Biochemical_Analysis; Tissue_Collection -> Histological_Analysis; Biochemical_Analysis -> Data_Analysis; Histological_Analysis -> Data_Analysis; } .dot Caption: General workflow for in vivo studies with L-NIL.

Conclusion

L-NIL stands out as a powerful and selective inhibitor of iNOS, offering researchers a valuable tool to probe the intricate roles of this enzyme in health and disease. Its well-characterized inhibitory profile, coupled with established experimental protocols, facilitates its use in a wide range of preclinical studies. The continued investigation of L-NIL and its downstream effects on signaling pathways holds promise for the development of novel therapeutic strategies for iNOS-mediated pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

L-NIL Selectivity Profile for nNOS vs. eNOS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent inhibitor of nitric oxide synthases (NOS), the family of enzymes responsible for the synthesis of nitric oxide (NO). NO is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium-calmodulin, iNOS expression is induced by inflammatory stimuli.

The development of isoform-selective NOS inhibitors is a significant focus in drug discovery, as the non-selective inhibition of these enzymes can lead to undesirable side effects. For instance, inhibition of eNOS can compromise its crucial role in maintaining cardiovascular homeostasis. L-NIL has been widely characterized as a selective inhibitor of iNOS. This guide provides a detailed analysis of the selectivity profile of L-NIL, with a specific focus on its comparative activity against nNOS and eNOS, alongside the experimental protocols for such determinations and an overview of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of L-NIL Selectivity

While L-NIL is primarily recognized for its selectivity towards iNOS, understanding its activity against the constitutive isoforms, nNOS and eNOS, is crucial for its application as a research tool and for therapeutic development. The following table summarizes the available quantitative data on the inhibitory potency of L-NIL against nNOS. It is important to note that direct comparative studies detailing the IC50 or Ki values of L-NIL for nNOS versus eNOS are not prominently available in the reviewed literature. The data presented primarily highlights the selectivity of L-NIL for iNOS over nNOS.

| Inhibitor | Target Isoform | Species | Potency (IC50) | Selectivity Ratio (iNOS/nNOS) | Reference |

| L-NIL | nNOS (constitutive) | Rat (brain) | 92 µM | \multirow{2}{*}{28-fold more selective for iNOS} | [1][2][3] |

| L-NIL | iNOS | Mouse | 3.3 µM | [1][2][3] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher potency. The selectivity ratio is calculated by dividing the IC50 for the less sensitive isoform by the IC50 for the more sensitive isoform.

Experimental Protocols

The determination of the inhibitory potency and selectivity of compounds like L-NIL relies on robust and reproducible experimental protocols. The following sections detail the common methodologies employed for measuring NOS activity and inhibitor efficiency.

Measurement of Nitric Oxide Synthase Activity

A widely accepted method for determining NOS activity is by measuring the conversion of L-[3H]arginine to L-[3H]citrulline. This assay is highly sensitive and specific.

Principle: NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine, the production of radiolabeled L-citrulline can be quantified, providing a direct measure of enzyme activity.

Materials:

-

Purified nNOS or eNOS enzyme or tissue/cell homogenates containing the enzyme.

-

L-[3H]arginine

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, and 100 µM tetrahydrobiopterin)

-

NADPH (1 mM)

-

CaCl2 (for nNOS and eNOS activation)

-

Stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

-

Dowex AG 50WX-8 resin (Na+ form)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, L-[3H]arginine, NADPH, and CaCl2.

-

Add the enzyme preparation (purified enzyme or homogenate) to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[3H]arginine binds to the resin, while the neutral L-[3H]citrulline flows through.

-

Collect the eluate containing L-[3H]citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of L-[3H]citrulline produced, which is proportional to the NOS activity.

Determination of IC50 Values

To determine the inhibitory potency of L-NIL, a dose-response curve is generated by measuring NOS activity in the presence of varying concentrations of the inhibitor.

Procedure:

-

Perform the NOS activity assay as described above.

-

In parallel reactions, include a range of L-NIL concentrations.

-

A control reaction without any inhibitor represents 100% enzyme activity.

-

A blank reaction, often in the presence of a non-specific inhibitor like L-NAME, is used to determine background signal.

-

Calculate the percentage of inhibition for each L-NIL concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the L-NIL concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for nNOS and eNOS, and a typical experimental workflow for determining inhibitor selectivity.

Caption: nNOS signaling pathway in a neuron.

Caption: eNOS signaling pathway in an endothelial cell.

Caption: Workflow for determining nNOS vs. eNOS selectivity.

Conclusion

L-NIL is a well-established potent inhibitor of nitric oxide synthases, demonstrating significant selectivity for the inducible isoform (iNOS) over the constitutive neuronal isoform (nNOS). The available data indicates a 28-fold greater potency of L-NIL against mouse iNOS compared to rat nNOS. While this provides valuable insight into its selectivity profile, a direct and comprehensive quantitative comparison of L-NIL's inhibitory effects on nNOS versus eNOS is not extensively documented in publicly available literature.

For researchers and drug development professionals, the provided experimental protocols offer a robust framework for conducting such comparative studies to precisely determine the selectivity of L-NIL and other inhibitors for nNOS and eNOS. A thorough understanding of the distinct signaling pathways of nNOS and eNOS, as illustrated in the provided diagrams, is fundamental for interpreting the physiological and potential therapeutic consequences of isoform-selective NOS inhibition. Further research focusing on the direct comparative inhibition of nNOS and eNOS by L-NIL would be highly beneficial to the scientific community.

References

An In-depth Technical Guide on the Biochemical Properties of L-N6-(1-iminoethyl)lysine (L-NIL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a multitude of inflammatory and pathological processes. This technical guide provides a comprehensive overview of the biochemical properties of L-NIL, including its mechanism of action, inhibitory selectivity, and its effects in various preclinical models. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts targeting iNOS.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide range of physiological and pathophysiological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which exist in three distinct isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological signaling, iNOS is expressed in response to inflammatory stimuli and generates large, sustained amounts of NO that can contribute to tissue damage. The selective inhibition of iNOS is therefore a promising therapeutic strategy for a variety of inflammatory diseases.

L-N6-(1-iminoethyl)lysine (L-NIL) is an arginine analogue that acts as a potent and selective inhibitor of iNOS. Its ability to preferentially target iNOS over the constitutive isoforms makes it a valuable tool for elucidating the role of iNOS in disease and a potential lead compound for drug development.

Mechanism of Action

L-NIL is a competitive inhibitor of iNOS, meaning it competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. By binding to the enzyme, L-NIL prevents the synthesis of nitric oxide. Some studies suggest that under catalytic turnover conditions, L-NIL can also act as an inactivator of iNOS, primarily by targeting the heme residue at the active site, leading to a loss of enzyme activity.[1] This inactivation may involve heme alteration and subsequent loss.[1]

Quantitative Data on Inhibitory Potency and Selectivity

The inhibitory activity of L-NIL against the different NOS isoforms is a critical aspect of its biochemical profile. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of L-NIL against NOS Isoforms

| NOS Isoform | Species | IC₅₀ (µM) | Reference(s) |

| iNOS | Mouse | 0.4 - 3.3 | [2][3][4] |

| iNOS (in cells) | Mouse (RAW264.7) | 7 - 28.29 | [4] |

| nNOS (cNOS) | Rat (brain) | 92 | [3][5] |

| eNOS | Not specified | - |

Table 2: Relative Selectivity of L-NIL

| Comparison | Selectivity Fold | Reference(s) |

| iNOS vs. nNOS | ~28-fold | [3][5] |

| iNOS vs. constitutive isoforms | ~30-fold | [2] |

Note: Ki values provide a more direct measure of binding affinity. While extensive searches were conducted, specific Ki values for L-NIL against all three human NOS isoforms were not consistently available in the public domain. The available IC₅₀ values demonstrate a clear selectivity for iNOS.

Pharmacokinetic Properties

Direct pharmacokinetic data for L-NIL is limited in publicly available literature. However, studies on its prodrug, L-N6-(1-iminoethyl)lysine-5-tetrazole-amide (L-NIL-TA), provide insights into the in vivo behavior of L-NIL. L-NIL-TA is extensively metabolized to L-NIL after oral or intravenous administration in rats.[6] The resulting L-NIL is then further metabolized through oxidative deamination and acetylation.[6] Following administration of the prodrug, L-NIL-related compounds are widely distributed in tissues, with the highest concentrations found in muscle.[6] Maximal concentrations are generally reached between 0.5 and 1 hour post-dose in most tissues.[6]

Key Signaling Pathways Modulated by L-NIL

L-NIL, through its inhibition of iNOS, can modulate several downstream signaling pathways implicated in inflammation and cellular stress.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, a key receptor in the innate immune system. This activation triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes, including iNOS. L-NIL can intervene in this pathway by inhibiting the activity of the induced iNOS, thereby reducing the production of nitric oxide and its downstream inflammatory effects.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase involved in various cellular processes. In the context of inflammation, iNOS-derived nitric oxide can lead to the activation of GSK-3β.[7] Activated GSK-3β can, in turn, regulate the expression of iNOS, creating a potential feedback loop. L-NIL, by inhibiting iNOS, can prevent the activation of GSK-3β and its downstream effects.

Experimental Protocols

In Vitro NOS Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of L-NIL on NOS enzymes.

Workflow:

Methodology:

-

Enzyme Preparation: Purified recombinant human nNOS, eNOS, or iNOS can be used. Alternatively, tissue homogenates rich in the respective NOS isoform can be prepared.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing L-arginine (substrate, e.g., 10 µM), NADPH (cofactor, e.g., 1 mM), FAD (e.g., 5 µM), FMN (e.g., 5 µM), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4; e.g., 10 µM).

-

Inhibitor Addition: Add varying concentrations of L-NIL to the reaction mixture. Include a control with no inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding the NOS enzyme preparation. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction, for example, by adding a stop solution (e.g., EDTA).

-

Nitrite/Nitrate Measurement: Determine the amount of nitrite and nitrate (stable end-products of NO) in the supernatant using the Griess assay.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the L-NIL concentration to determine the IC₅₀ value.

Western Blot for iNOS Protein Expression

This protocol outlines the detection of iNOS protein levels in cell lysates or tissue homogenates.[8][9][10]

Methodology:

-

Sample Preparation: Lyse cells or homogenize tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Models

This is a widely used model of acute inflammation to evaluate the anti-inflammatory effects of compounds like L-NIL.

Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions.

-

Compound Administration: Administer L-NIL (e.g., intraperitoneally) at various doses 30-60 minutes before inducing inflammation. A vehicle control group should be included.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose of L-NIL compared to the vehicle control group.

The CLP model is a gold standard for inducing polymicrobial sepsis and is used to assess the efficacy of therapeutic agents.

Methodology:

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.

-

Surgical Procedure: Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal matter is extruded to ensure patency.

-

Closure: Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

-

Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation.

-

Compound Administration: Administer L-NIL (e.g., intraperitoneally) at specified time points before or after the CLP procedure.[4]

-

Monitoring and Endpoint Analysis: Monitor the animals for survival. At specific time points, collect blood and tissue samples to analyze inflammatory markers, organ damage, and bacterial load.

Conclusion

L-N6-(1-iminoethyl)lysine is a valuable pharmacological tool for investigating the role of inducible nitric oxide synthase in health and disease. Its selectivity for iNOS over the constitutive isoforms makes it a superior choice for in vitro and in vivo studies compared to non-selective NOS inhibitors. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in the field of inflammation and iNOS-mediated pathologies. Further research into the precise pharmacokinetic profile of L-NIL and its efficacy in a broader range of disease models will be crucial for its potential translation into a therapeutic agent.

References

- 1. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]

- 2. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycogen synthase kinase 3 regulates IL-1β mediated iNOS expression in hepatocytes by down-regulating c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. origene.com [origene.com]

L-N6-(1-iminoethyl)lysine (L-NIL): A Technical Guide to its Role in Nitric Oxide Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a pleiotropic signaling molecule, plays a critical role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling and homeostatic functions, iNOS is expressed in response to inflammatory stimuli and generates large, sustained amounts of NO that can have both beneficial and detrimental effects.

Given the involvement of iNOS-derived NO in the pathology of various inflammatory diseases, sepsis, and certain cancers, the development of selective iNOS inhibitors has been a significant focus of research. L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, has emerged as a potent and relatively selective inhibitor of iNOS. This technical guide provides an in-depth overview of L-NIL's mechanism of action, its role in nitric oxide signaling pathways, and detailed experimental protocols for its use in research settings.

Mechanism of Action of L-NIL

L-NIL acts as a slow, tight-binding inhibitor of iNOS. Its primary mechanism of action involves targeting the heme prosthetic group within the active site of the iNOS enzyme. This interaction leads to a time- and concentration-dependent inactivation of the enzyme, ultimately reducing the production of nitric oxide[1]. Unlike some other NOS inhibitors, the inactivation of iNOS by L-NIL is primarily due to heme alteration and loss, rather than covalent modification of the protein itself[1]. This targeted action contributes to its relative selectivity for iNOS over the constitutive isoforms, nNOS and eNOS.

Quantitative Data on L-NIL Inhibition

The inhibitory potency and selectivity of L-NIL across the different NOS isoforms are critical parameters for its application in research. The following tables summarize the key quantitative data for L-NIL.

| Inhibitor | Target Isoform | IC50 (μM) | Selectivity (Fold) | Reference |

| L-NIL | miNOS (murine inducible) | 3.3 | 28-fold vs. rcNOS | [2] |

| rcNOS (rat constitutive) | 92 | [2] | ||

| iNOS | 0.4 - 3.3 | ~10-95 fold vs. eNOS/nNOS | ||

| eNOS | 8 - 38 | |||

| nNOS | 17 - 92 |

Table 1: IC50 Values of L-NIL for NOS Isoforms

| Inhibitor | Target Isoform | Ki (nM) | Reference |

| L-NIL | human iNOS | 59 | |

| human nNOS | 111 | ||

| human eNOS | 136 |

Table 2: Inhibition Constants (Ki) of L-NIL for Human NOS Isoforms

L-NIL in Nitric Oxide Signaling Pathways

L-NIL's selective inhibition of iNOS makes it a valuable tool for dissecting the role of this enzyme in various signaling pathways, particularly in the context of inflammation and sepsis.

Inflammatory Signaling

In inflammatory conditions, pro-inflammatory cytokines and bacterial products like lipopolysaccharide (LPS) trigger signaling cascades that lead to the transcriptional activation of the iNOS gene. A key pathway involved is the Toll-like receptor 4 (TLR4) signaling pathway, which, upon activation by LPS, initiates a downstream cascade involving MyD88 and TRIF adaptor proteins, ultimately leading to the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of iNOS, resulting in high levels of NO production. L-NIL can be used to specifically block this iNOS-mediated NO production, allowing researchers to investigate the downstream effects of iNOS activity in inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving L-NIL.

In Vitro Assessment of iNOS Inhibition in Macrophages

This protocol describes how to measure the inhibitory effect of L-NIL on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

L-NIL hydrochloride

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of L-NIL (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells with untreated cells and cells treated with LPS alone.

-

-

Griess Assay:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and standard.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve. Determine the IC50 value of L-NIL.

In Vivo Assessment of L-NIL in a Sepsis Model

This protocol outlines the cecal ligation and puncture (CLP) model in mice to induce sepsis and the administration of L-NIL to evaluate its therapeutic potential.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 4-0 silk)

-

21-gauge needle

-

L-NIL hydrochloride

-

Sterile saline

Procedure:

-

Anesthesia: Anesthetize the mice using a standardized protocol.

-

Surgical Procedure (CLP):

-

Make a 1-2 cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum just below the ileocecal valve, ensuring intestinal continuity is maintained.

-

Puncture the ligated cecum once or twice with a 21-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

-

-

L-NIL Administration:

-

Administer L-NIL intraperitoneally (e.g., 10 mg/kg) at the time of surgery and at specified intervals post-surgery (e.g., every 12 hours). A vehicle control group should receive sterile saline.

-

-

Post-operative Care and Monitoring:

-

Provide fluid resuscitation with sterile saline.

-

Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, altered body temperature).

-

At a predetermined endpoint (e.g., 24 hours), euthanize the animals and collect blood and tissue samples for analysis (e.g., cytokine levels, bacterial load, organ damage markers).

-

Western Blot Analysis of iNOS Expression

This protocol describes the detection of iNOS protein expression in cell lysates or tissue homogenates by Western blotting.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in ice-cold lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

L-NIL is a powerful and selective tool for investigating the role of iNOS in nitric oxide signaling pathways. Its well-characterized mechanism of action and inhibitory profile make it an invaluable reagent for researchers in academia and industry. The detailed protocols provided in this guide offer a starting point for utilizing L-NIL to explore the complex biology of iNOS in health and disease, with the ultimate goal of developing novel therapeutic strategies for a range of iNOS-mediated pathologies.

References

L-NIL's Effect on Heme Alteration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme crucial in various physiological and pathological processes, including inflammation and immune responses.[1][2][3] Unlike other nitric oxide synthase (NOS) inhibitors, L-NIL exhibits a unique mechanism of action that directly involves the alteration of the enzyme's essential heme cofactor. This technical guide provides an in-depth exploration of the core mechanisms by which L-NIL affects heme, supported by experimental methodologies and data presentation to aid researchers in this field.

The primary mechanism of iNOS inactivation by L-NIL is a direct attack on the heme residue located at the enzyme's active site.[4] This interaction leads to a time- and concentration-dependent loss of the heme group, which is a critical component for the catalytic activity of iNOS.[4] The alteration and subsequent loss of heme result in the functional inactivation of the enzyme and the disassembly of iNOS dimers into monomers.[4] It is important to note that L-NIL's effect on heme appears to be specific to the iNOS isoform, with no current evidence suggesting a systemic impact on the broader heme synthesis or degradation pathways.

Core Mechanism: Heme Alteration and Loss from iNOS

The inactivation of iNOS by L-NIL is a turnover-dependent process, meaning it occurs while the enzyme is actively converting its substrate, L-arginine, to L-citrulline and nitric oxide. The primary event in this inactivation is the chemical modification and subsequent destruction of the heme prosthetic group within the iNOS active site.[4]

Studies have demonstrated that this process is characterized by a measurable decrease in heme fluorescence, indicating the alteration of the porphyrin ring structure.[4] Following this alteration, the damaged heme group is lost from the enzyme. This heme loss has a significant structural consequence: the dimeric form of iNOS, which is the active conformation of the enzyme, disassembles into inactive monomers.[4]

Radiolabeling studies using 14C-labeled L-NIL have shown no detectable radioactivity associated with the inactivated iNOS protein. This finding strongly suggests that the inactivation is not due to covalent modification of the protein itself by L-NIL, but rather is a direct consequence of the heme alteration and loss.[4]

Signaling Pathways and Logical Relationships

The interaction between L-NIL and iNOS is a direct molecular event. The signaling cascade is therefore linear and focused on the enzyme itself rather than a complex cellular signaling network.

Caption: Mechanism of L-NIL-induced iNOS inactivation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from experiments investigating the effect of L-NIL on iNOS.

| Parameter Measured | Expected Effect of L-NIL | Method of Measurement | Reference for Method |

| iNOS Activity (NO production) | Concentration-dependent decrease | Griess Assay, Hemoglobin Capture Assay | [5][6] |

| Heme Content of iNOS | Time- and concentration-dependent decrease | Heme Fluorescence Spectroscopy, Pyridine Hemochromogen Assay | [4][7][8][9][10][11] |

| iNOS Dimer:Monomer Ratio | Shift towards monomeric form | Size Exclusion Chromatography, Native PAGE | [4] |

| IC50 for mouse iNOS | ~3.3 µM | Enzyme activity assays | [1][3] |

| IC50 for rat brain cNOS | ~92 µM | Enzyme activity assays | [3] |

Experimental Protocols

Assay for iNOS Activity (Nitrite/Nitrate Production)

This protocol is based on the common Griess assay, which measures nitrite, a stable breakdown product of nitric oxide.

Materials:

-

Cell lysates or purified iNOS

-

L-arginine (substrate)

-

NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (cofactors)

-

Calmodulin

-

L-NIL (inhibitor)

-

Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate Reductase (for total NOx measurement)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing buffer, L-arginine, and all necessary cofactors.

-

Add varying concentrations of L-NIL to the experimental wells.

-

Initiate the reaction by adding the iNOS-containing sample (cell lysate or purified enzyme).

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

To measure total nitric oxide production (nitrite + nitrate), first convert nitrate to nitrite by adding nitrate reductase and its cofactor and incubate.

-

Stop the reaction and add Griess Reagent 1 to all wells, followed by Griess Reagent 2.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

Measurement of Heme Loss from iNOS via Fluorescence Spectroscopy

This protocol describes a method to monitor the loss of the heme prosthetic group from iNOS upon incubation with L-NIL.

Materials:

-

Purified iNOS

-

L-NIL

-

Fluorometer

-

Reaction buffer

Procedure:

-

Dilute purified iNOS to a suitable concentration in the reaction buffer.

-

Measure the baseline heme fluorescence of the iNOS solution (Excitation ~400 nm, Emission ~600-650 nm).

-

Add L-NIL to the iNOS solution at the desired final concentration.

-

Immediately begin recording heme fluorescence over time.

-

A time-dependent decrease in fluorescence intensity indicates heme alteration and/or loss.

-

To determine concentration dependency, repeat the experiment with different concentrations of L-NIL.

Caption: Experimental workflow for studying L-NIL's effect on iNOS.

Conclusion

L-NIL serves as a highly selective inhibitor of iNOS through a mechanism that is intimately linked to the enzyme's heme cofactor. Its ability to induce heme alteration and loss, leading to irreversible enzyme inactivation, distinguishes it from many other NOS inhibitors. The experimental protocols and data outlined in this guide provide a framework for researchers to investigate this phenomenon further. Understanding the precise molecular interactions between L-NIL and the iNOS heme pocket may pave the way for the design of even more potent and specific inhibitors for therapeutic applications in inflammatory diseases and other conditions driven by iNOS overexpression.

References

- 1. The effect of L-cysteine and N-acetylcysteine on porphyrin/heme biosynthetic pathway in cells treated with 5-aminolevulinic acid and exposed to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 7. Quantitative analysis of heme and hemoglobin for the detection of intravascular hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of heme and hemoglobin for the detection of intravascular hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Foundational Role of L-N6-(1-iminoethyl)lysine (L-NIL) in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on L-N6-(1-iminoethyl)lysine (L-NIL), a pivotal tool in understanding and targeting the inflammatory cascade. L-NIL's significance lies in its potent and selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme centrally implicated in the pathophysiology of numerous inflammatory conditions. This document outlines the core mechanism of L-NIL, its effects on key inflammatory pathways, and detailed methodologies from seminal studies, offering a comprehensive resource for researchers in the field.

Core Mechanism of Action: Selective iNOS Inhibition

L-NIL is a structural analog of L-arginine, the endogenous substrate for nitric oxide synthases. Its mechanism of action is rooted in its ability to competitively inhibit iNOS, thereby preventing the overproduction of nitric oxide (NO), a key mediator of inflammation. The selectivity of L-NIL for iNOS over the other main isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a critical feature that allows for the specific investigation of iNOS-driven inflammatory processes.

Biochemical Specificity and Potency

The inhibitory potency of L-NIL is quantified by its half-maximal inhibitory concentration (IC50). As demonstrated in multiple studies, L-NIL exhibits a significantly lower IC50 for iNOS compared to nNOS and eNOS, underscoring its selectivity.

| NOS Isoform | Species | IC50 (μM) | Selectivity (fold vs. miNOS) | Reference |

| inducible NOS (iNOS) | Mouse | 3.3 | - | [1][2] |

| neuronal NOS (nNOS) | Rat Brain | 92 | 28 | [1][2] |

L-NIL in Inflammatory Signaling Pathways

The overproduction of NO by iNOS during inflammation triggers a cascade of downstream signaling events. By inhibiting iNOS, L-NIL effectively modulates these pathways, leading to a reduction in the inflammatory response.

The NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS itself. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB pathway, leading to the transcription of iNOS and subsequent NO production[3][4]. L-NIL's inhibition of iNOS can disrupt a positive feedback loop where NO can further potentiate NF-κB activity.

Akt/GSK-3β Signaling Pathway in Burn Injury

In a rat model of burn injury, the induction of iNOS was found to be associated with the activation of glycogen synthase kinase-3β (GSK-3β) and a decrease in the phosphorylation of Akt (Protein Kinase B) in skeletal muscle[5][6]. L-NIL treatment reversed these effects, restoring Akt phosphorylation and inhibiting GSK-3β activity. This suggests that iNOS-derived NO plays a crucial role in the metabolic derangements observed after burn injury by modulating the Akt/GSK-3β signaling axis.

In Vivo Efficacy of L-NIL in Inflammatory Models

The therapeutic potential of iNOS inhibition with L-NIL has been explored in various preclinical models of inflammatory diseases.

Gouty Arthritis

In a mouse model of monosodium urate (MSU) crystal-induced inflammation, a model for gout, L-NIL pretreatment significantly reduced foot pad swelling in a dose-dependent manner[7]. This was accompanied by a decrease in plasma levels of NO metabolites and a suppression of MSU-induced gene expression of iNOS, TNF-α, and IL-1β in the feet[7].

| Treatment Group | Foot Thickness Increase (%) | Plasma NO Metabolites | iNOS mRNA Expression | TNF-α mRNA Expression | IL-1β mRNA Expression |

| Saline Control | - | Baseline | Baseline | Baseline | Baseline |

| MSU | 160 | Increased | Increased | Increased | Increased |

| MSU + L-NIL (5 mg/kg) | Reduced | Suppressed | Suppressed | Suppressed | Suppressed |

| MSU + L-NIL (10 mg/kg) | Significantly Reduced | Suppressed | Suppressed | Suppressed | Suppressed |

Sepsis

In models of sepsis induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), L-NIL has been shown to ameliorate organ injury and improve survival. In a CLP mouse model, L-NIL treatment led to a significant decrease in TLR4 and IL-1β protein content[1]. In LPS-treated rats, L-NIL prevented the decrease in glomerular filtration rate, a sign of kidney dysfunction[8].

Osteoarthritis

In a canine model of experimental osteoarthritis (OA), oral administration of L-NIL reduced the severity of cartilage lesions and the size of osteophytes[9]. Furthermore, L-NIL treatment significantly decreased chondrocyte apoptosis and the levels of caspase 3, an inducer of apoptosis[9].

Experimental Protocols

This section provides an overview of key experimental methodologies used in the foundational research of L-NIL.

In Vivo Animal Studies

A common experimental workflow for evaluating the in vivo efficacy of L-NIL involves the induction of an inflammatory condition in a suitable animal model, followed by treatment with L-NIL and subsequent assessment of inflammatory markers and disease progression.

Example Protocol: MSU-Induced Gout Model in Mice [7]

-

Animals: Seven-week-old male C57BL/6 mice.

-

Induction of Inflammation: Injection of 4 mg of MSU crystals into the soles of the hindlimb feet.

-

L-NIL Administration: Intraperitoneal injection of L-NIL (5 or 10 mg/kg/day) 4 hours before MSU injection.

-

Endpoint Measurement: Foot thickness was measured 24 hours after MSU injection. Plasma and tissue samples were collected for analysis of NO metabolites, gene expression (iNOS, TNF-α, IL-1β), and protein levels.

In Vitro Cell Culture Experiments

Cell culture systems are invaluable for dissecting the molecular mechanisms of L-NIL's action.

Example Protocol: L-NIL Effects on MSU-Stimulated Fibroblasts [7]

-

Cell Lines: Human dermal fibroblasts (HDF), C2C12 myoblasts, and human fetal osteoblasts.

-

Stimulation: Cells were treated with MSU.

-

L-NIL Treatment: Cells were pretreated with L-NIL at various concentrations.

-

Endpoint Measurement: Gene expression of iNOS, TNF-α, and IL-1β was measured using real-time PCR.

Measurement of Nitric Oxide Production

The assessment of NO production is central to studies involving NOS inhibitors. Due to the short half-life of NO, its production is often indirectly quantified by measuring its stable metabolites, nitrite (NO2-) and nitrate (NO3-).

Commonly Used Methods:

-

Griess Assay: A colorimetric method for the detection of nitrite. It is a simple and widely used technique for measuring NO production in biological fluids and cell culture media[10].

-

Chemiluminescence: A highly sensitive method that can detect NO directly in gas or liquid phase[11].

-

Fluorescence-based Assays: Utilize fluorescent probes that react with NO to produce a fluorescent signal[11][12].

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly accurate and specific method for the quantification of nitrite and nitrate[13].

iNOS Activity and Expression Assays

-

iNOS Activity Assay: Often measured by monitoring the conversion of radiolabeled L-arginine to L-citrulline.

-

Western Blotting: Used to determine the protein expression levels of iNOS.

-

Immunohistochemistry: Allows for the visualization of iNOS protein expression within tissue sections.

-

Real-Time PCR (qPCR): Used to quantify the mRNA expression levels of iNOS.

Conclusion

L-NIL has been instrumental in elucidating the critical role of iNOS in the pathogenesis of a wide range of inflammatory diseases. Its selectivity allows for the precise dissection of iNOS-mediated signaling pathways and provides a strong rationale for the therapeutic targeting of iNOS. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals seeking to build upon this foundational knowledge in the pursuit of novel anti-inflammatory therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of constitutive nitric oxide synthase (NOS) by nitric oxide generated by inducible NOS after lipopolysaccharide administration provokes renal dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of inducible nitric oxide synthase reduces progression of experimental osteoarthritis in vivo: possible link with the reduction in chondrocyte apoptosis and caspase 3 level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric oxide detection methods in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

L-N6-(1-iminoethyl)lysine (L-NIL): A Technical Guide for Investigating iNOS Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-N6-(1-iminoethyl)lysine (L-NIL) as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document details the mechanism of action, selectivity, and experimental applications of L-NIL, offering researchers a valuable tool to dissect the multifaceted roles of iNOS in health and disease.

Introduction to L-NIL

L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a structural analogue of L-arginine, the endogenous substrate for nitric oxide synthases (NOS). It serves as a powerful investigative tool due to its high selectivity for the inducible isoform (iNOS or NOS2) over the neuronal (nNOS or NOS1) and endothelial (eNOS or NOS3) isoforms.[1] This selectivity allows for the specific interrogation of iNOS function in various physiological and pathological processes, including inflammation, immunity, cancer, and neurodegeneration.

L-NIL acts as a competitive inhibitor, binding to the active site of iNOS and thereby preventing the conversion of L-arginine to nitric oxide (NO) and L-citrulline.[2][3] Its utility is further enhanced by its effectiveness both in vitro and in vivo.[4] For in vivo studies, a more stable and orally bioavailable prodrug, L-NIL-5-tetrazole-amide (L-NIL-TA or SC-51), is often utilized, which is rapidly metabolized to the active L-NIL form.

Quantitative Data on L-NIL

The following tables summarize the key quantitative parameters of L-NIL, providing a basis for experimental design and data interpretation.

Table 1: Inhibitory Potency of L-NIL against NOS Isoforms

| Parameter | iNOS (murine) | nNOS (rat brain) | eNOS | Reference(s) |

| IC50 | 3.3 µM | 92 µM | 8 - 38 µM | [1][2][3][4] |

| Selectivity (nNOS/iNOS) | - | ~28-fold | - | [1][2][3] |

Table 2: In Vivo Administration of L-NIL in Animal Models

| Animal Model | Disease/Condition | Dosage and Route | Key Findings | Reference(s) |

| Mice (Balb/c) | Renal Ischemia-Reperfusion | 10 and 30 mg/kg, IP | Prevents inflammation, oxidative stress, and autophagy. | [2] |

| Rats | Carrageenan-Induced Paw Edema | 5-25 mg/kg, IP | Dose-dependent inhibition of the late phase of edema. | [5] |

| Mice (NOD/SCID) | Human Melanoma Xenograft | 0.15% or 0.2% in drinking water | Inhibited tumor growth and extended survival. | [5] |

| Mice (C57BL/6) | LPS-Induced Endotoxic Shock | 5 mg/kg, IP | Prevented decline in blood pressure and cerebral hyperemia. | [6] |

| Rats | Burn Injury | 60 mg/kg, b.i.d., IP | Reversed burn-induced activation of GSK-3β in skeletal muscle. | [1][6] |

| Mice | DSS-Induced Colitis | - | DSS administration is a common method to induce colitis for studying IBD. | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-NIL to study iNOS function.

In Vitro iNOS Activity Assay (Citrulline Assay)

This assay measures iNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Cell or tissue lysate containing iNOS

-

L-[3H]arginine or L-[14C]arginine

-

L-NIL (for inhibition control)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, 10 µM FAD, 10 µM FMN, 4 µM Tetrahydrobiopterin (BH4)

-

Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell or tissue lysates in a suitable homogenization buffer.

-

In a microcentrifuge tube, add 50 µL of lysate.

-

For inhibitor-treated samples, pre-incubate the lysate with the desired concentration of L-NIL for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of Reaction Buffer containing L-[3H]arginine (approximately 1 µCi/mL).

-

Incubate the reaction mixture at 37°C for 15-30 minutes.

-

Stop the reaction by adding 400 µL of ice-cold Stop Buffer.

-

Apply the reaction mixture to a column containing 1 mL of Dowex AG 50W-X8 resin to separate the unreacted L-[3H]arginine (which binds to the resin) from the L-[3H]citrulline (which flows through).

-

Collect the eluate and add it to a scintillation vial with a suitable scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter. The amount of L-[3H]citrulline produced is directly proportional to the iNOS activity.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable end-product of NO metabolism, in aqueous solutions like cell culture supernatants.

Materials:

-

Cell culture supernatant

-

Griess Reagent: A mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium nitrite (NaNO2) standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an iNOS inducer (e.g., LPS and IFN-γ) in the presence or absence of various concentrations of L-NIL.

-

After the desired incubation period, collect the cell culture supernatant.

-

In a 96-well plate, add 50 µL of the supernatant from each sample.

-

Prepare a standard curve by serially diluting a sodium nitrite standard solution in the same culture medium. Add 50 µL of each standard to separate wells.

-

Add 50 µL of the Griess Reagent to each well containing the samples and standards.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

In Vivo Model: Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory effects of L-NIL by measuring its ability to reduce paw swelling.[5][9]

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

L-NIL

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

Procedure:

-

Administer L-NIL (e.g., 5, 10, or 25 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the carrageenan challenge.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by L-NIL is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Visualizing iNOS Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving iNOS and a typical experimental workflow for studying iNOS inhibition.

Conclusion

L-NIL stands as an indispensable pharmacological tool for the specific investigation of iNOS function. Its selectivity and proven efficacy in a range of experimental settings provide researchers with a reliable method to elucidate the complex roles of iNOS-derived nitric oxide in health and disease. This guide offers a foundational resource for the effective application of L-NIL in research and drug development, facilitating a deeper understanding of iNOS biology and its therapeutic potential.

References